Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate
Description
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is a benzoate ester derivative featuring a 2,6-dichloropyrimidin-4-ylamino substituent at the 5-position and a chlorine atom at the 2-position of the aromatic ring. The compound’s structure integrates a pyrimidine ring, which is often associated with biological activity, such as antimicrobial or enzyme-inhibitory properties.
Properties
Molecular Formula |
C12H8Cl3N3O2 |
|---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-20-11(19)7-4-6(2-3-8(7)13)16-10-5-9(14)17-12(15)18-10/h2-5H,1H3,(H,16,17,18) |
InChI Key |
LJKIEQPFZJTSES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC2=CC(=NC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate typically involves a multi-step process. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyrimidine with an appropriate amine, followed by esterification with methyl 2-chloro-5-aminobenzoate. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Solvents: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are often employed.
Bases: Potassium carbonate and sodium hydroxide are frequently used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrimidine derivative .
Scientific Research Applications
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Sulfonamidobenzamide (SABA) Analogs
Compound: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)
- Key Features :
- Comparison: Unlike the target compound, SABA1 includes a sulfonylamide linkage and a phenylcarbamoyl group, enhancing its interaction with bacterial efflux pumps.
Methyl Benzoate Derivatives from Marine Sources
Compounds :
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate (1)
Methyl 2,4-dihydroxy-6-methyl benzoate (5)
- Key Features :
- The chlorine and dichloropyrimidine groups in the target compound likely increase lipophilicity, which could enhance membrane permeability compared to these hydroxyl-rich analogs.
Sulfonylurea Herbicides
Compounds :
Bensulfuron-methyl
Primisulfuron-methyl
Sulfometuron-methyl
- Key Features :
- Comparison: The target compound lacks the sulfonylurea bridge critical for ALS inhibition in these herbicides. The dichloropyrimidine-amino group in the target compound may mimic pyrimidine-binding motifs in enzyme active sites, suggesting a divergent mechanism of action.
Structural and Functional Comparison Table
Research Findings and Implications
Structural Determinants of Activity :
- The dichloropyrimidine group in the target compound may enhance binding to nucleic acids or enzymes, a feature absent in marine benzoates .
- Sulfonamide-containing analogs (e.g., SABA1) prioritize bacterial efflux pump interference, whereas sulfonylureas target plant-specific enzymes .
Physicochemical Properties :
- Chlorine atoms in the target compound likely increase its logP (lipophilicity) compared to hydroxylated marine derivatives, affecting pharmacokinetics .
Unresolved Questions: The exact biological target of this compound remains uncharacterized in the provided evidence.
Biological Activity
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide an in-depth look at the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzoate moiety linked to a dichloropyrimidine structure, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 2,6-dichloropyrimidine with methyl 2-chloro-5-aminobenzoate under controlled conditions to yield the desired product.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, derivatives containing pyrimidine rings have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in human lung cancer cells (A549, HCC827, NCI-H358), with IC50 values indicating significant cytotoxicity (Table 1).
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | Antitumor |
| Compound B | HCC827 | 5.13 ± 0.97 | Antitumor |
| Compound C | NCI-H358 | 0.85 ± 0.05 | Antitumor |
2. Antimicrobial Activity
The antimicrobial properties of similar compounds have also been investigated. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results in broth microdilution assays.
The mechanisms by which this compound exerts its biological effects are believed to involve:
- DNA Binding : Many pyrimidine derivatives interact with DNA, often binding within the minor groove and affecting replication and transcription processes.
- Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell survival or proliferation.
Case Studies
Case Study 1: Antitumor Efficacy
A study published in Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antitumor activity against lung cancer cell lines. This compound was included in these evaluations and demonstrated significant cytotoxicity with a favorable selectivity index over normal fibroblast cells.
Case Study 2: Structure–Activity Relationship (SAR)
Research focused on modifying the dichloropyrimidine moiety revealed that substitutions at specific positions enhanced biological activity while reducing toxicity profiles. This SAR analysis is crucial for guiding future drug development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
